molecular formula C16H12N6O2 B5876436 N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide

N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide

Cat. No.: B5876436
M. Wt: 320.31 g/mol
InChI Key: LUIXEAYEBPSQSL-UHFFFAOYSA-N
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Description

N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide is a bis-pyrazine derivative featuring two pyrazine-2-carboxamide moieties attached to a central phenyl ring at the 3-position. This structure distinguishes it from simpler pyrazine carboxamides, which typically have a single pyrazine ring with varying substituents. Its synthesis likely involves coupling reactions similar to those used for N-aryl pyrazine-2-carboxamides, such as DCC/DMAP-mediated acylation ().

Properties

IUPAC Name

N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIXEAYEBPSQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with aniline derivatives under specific conditions. One common method involves the use of triphenyl phosphite in pyridine as a solvent, with the reaction carried out at high temperatures (around 100°C) for an extended period (over 24 hours) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to the labile nature of its amide bonds. This reaction cleaves the molecule into pyrazine-2-carboxylic acid and 3-aminophenylpyrazine-2-carboxamide derivatives.

Conditions & Outcomes

Reaction EnvironmentProductsCatalysts/ReagentsYieldSource
Acidic (HCl, H₂SO₄)Pyrazine-2-carboxylic acid + 3-aminophenylpyrazine-2-carboxamideH⁺/H₂ONot quantified
Basic (NaOH, KOH)Pyrazine-2-carboxylate salt + amine derivativesOH⁻Not quantified

Electrophilic Aromatic Substitution on Pyrazine Rings

The electron-deficient pyrazine rings facilitate electrophilic substitution, primarily at positions ortho or para to the nitrogen atoms. Halogenation and nitration are common, though steric hindrance from substituents modulates reactivity.

Key Observations

  • Chlorination occurs preferentially at the C5 position of unsubstituted pyrazine rings under mild conditions (Cl₂/FeCl₃) .

  • Bromination requires harsher conditions (Br₂/AlBr₃) and targets the C3 position .

Cross-Coupling Reactions

The compound’s aryl halide derivatives participate in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling introduces aryl/heteroaryl groups.

Suzuki Reaction Example

Starting MaterialBoronic AcidCatalystConditionsYieldSource
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamidePhenylboronic acidPd(PPh₃)₄90°C, 24h (1,4-dioxane/H₂O)85%

Mechanistic Notes

  • The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination .

Acylation of Amine Intermediates

The free amine generated during hydrolysis can be re-acylated using pyrazine-2-carbonyl chloride, enabling modular synthesis of analogs.

Procedure

  • React 3-aminophenylpyrazine-2-carboxamide with pyrazine-2-carbonyl chloride.

  • Use triethylamine (TEA) as a base in anhydrous THF.

  • Yield: ~75–90% .

Coordination Chemistry

The pyrazine nitrogen atoms and amide carbonyl groups act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications.

Example Complexation

Metal IonLigand SitesApplicationSource
Cu(II)Pyrazine N, amide OAntimicrobial agents

Oxidation and Reduction

  • Oxidation : Pyrazine rings resist oxidation, but methyl substituents (if present) oxidize to carboxyl groups under strong conditions (KMnO₄/H⁺) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces pyrazine to piperazine, altering electronic properties .

Supramolecular Interactions

The compound engages in π-π stacking (pyrazine rings) and hydrogen bonding (amide NH/O), critical for crystal packing and biological target binding .

Crystallographic Data

ParameterValueSource
CCDC Number679955
Space GroupP2₁/c

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

a) Trifluoromethyl Derivatives

The electron-withdrawing trifluoromethyl group enhances metabolic stability and target binding, a feature absent in the target compound.

b) Chlorinated Derivatives

5-Chloro-N-phenylpyrazine-2-carboxamides () exhibited broad antimycobacterial activity (MIC = 1.56–6.25 µg/mL against M. tuberculosis). For example, 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (Compound 21) showed MIC = 1.56 µg/mL. Chlorine atoms improve lipophilicity and membrane penetration, but the target compound lacks halogen substituents, which may reduce its potency against mycobacteria.

c) Amino-Substituted Pyrazines

3-Amino-N-(2,4-difluorophenyl)pyrazine-2-carboxamide (Compound 18, ) displayed moderate antimicrobial activity.

Carboxamide Nitrogen Modifications

a) N-Benzyl Derivatives

N-(2-Methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide (Compound 1a, ) showed MIC = 12.5 µg/mL against M. tuberculosis. Benzyl groups enhance hydrophobic interactions with bacterial enzymes, whereas the target compound’s phenyl group may offer less steric flexibility.

b) N-Biphenyl Derivatives

Pyraziflumid (), a fungicide with an N-(biphenyl-2-yl) group, highlights the importance of aromatic extensions for SDHI (succinate dehydrogenase inhibitor) activity. The target compound’s bis-pyrazine structure could similarly engage in π-π stacking but lacks the biphenyl moiety critical for fungicidal action.

Bis-Pyrazine Uniqueness

The dual pyrazine-2-carboxamide groups in the target compound are structurally distinct from most analogs. Similar bis-heterocyclic systems, such as N-[3-(2,2-dicyano-1-methylethenyl)phenyl]pyrazine-2-carboxamide (Compound 5, ), showed moderate antimicrobial activity (e.g., MIC = 25 µg/mL against Bacillus subtilis). The additional pyrazine in the target compound may improve binding avidity but could also increase molecular weight and reduce solubility.

Pharmacological and Toxicological Considerations

a) Cytotoxicity

Hydrophilic substituents, such as hydroxyl groups in 4-(5-chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (Compound 30, ), reduce cytotoxicity (SI = 47). The target compound’s lack of polar groups may result in higher toxicity, though this requires empirical validation.

b) Metabolic Stability

Trifluoromethyl and halogenated derivatives () exhibit enhanced stability due to electron-withdrawing effects. The target compound’s unsubstituted phenyl and pyrazine rings may render it susceptible to oxidative metabolism.

Biological Activity

N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide is a compound belonging to the pyrazine family, which has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound features a complex structure that includes a pyrazine core linked to an amido phenyl group. The synthesis of this compound typically involves multi-step organic reactions, including amide formation and coupling reactions. Understanding its chemical structure is crucial for elucidating its biological mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazine compounds have been shown to inhibit fibroblast growth factor receptors (FGFR), which are often implicated in various cancers. One study identified a related pyrazine derivative that exhibited significant antitumor activity against multiple cancer cell lines with FGFR abnormalities, suggesting that this compound may share similar properties .

The anticancer effects of this compound may involve:

  • Induction of Apoptosis : Similar compounds have been observed to induce apoptosis in leukemia cells by modulating the expression of key proteins such as Bax and Bcl2, leading to cell cycle arrest and increased sub-G1 populations indicative of apoptotic cells .
  • Targeting Signaling Pathways : Molecular docking studies have suggested that these compounds can effectively bind to FGFRs, blocking downstream signaling pathways critical for tumor growth and survival .

Antimicrobial Activity

Beyond its anticancer properties, this compound has shown promise as an antimicrobial agent. Pyrazine derivatives have been evaluated for their efficacy against various pathogens, including multidrug-resistant strains.

Efficacy Against Pathogens

In vitro studies have demonstrated that related pyrazine derivatives exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against clinically isolated strains . The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrazine ring can significantly influence both anticancer and antimicrobial activities. For example, modifications that enhance lipophilicity often correlate with improved membrane permeability and bioactivity against target cells .
CompoundActivity TypeMIC (µg/mL)Notes
5aAntibacterial0.22Effective against Staphylococcus aureus
18iAnticancerSubmicromolarPan-FGFR inhibitor in cancer cell lines

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Chronic Myeloid Leukemia : A study demonstrated that related pyrazine compounds induced apoptosis in K562 cells, showcasing their potential for treating leukemia through modulation of apoptotic pathways .
  • Multi-drug Resistant Infections : Pyrazine derivatives were tested against resistant strains of Staphylococcus aureus, highlighting their potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide derivatives?

  • Methodological Answer : The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with aromatic amines using carbodiimide-based coupling agents (e.g., EDC or DCC) in polar aprotic solvents like DMF. For example, N-substituted pyrazine carboxamides are synthesized by reacting 3-aminopyrazine-2-carboxylic acid with substituted phenylamines under reflux, followed by purification via recrystallization or column chromatography . Key intermediates, such as brominated pyrazine derivatives, are prepared using N-bromosuccinimide (NBS) in DMF at 0°C .

Q. What in vitro assays are used to evaluate the antimicrobial activity of pyrazine carboxamide derivatives?

  • Methodological Answer : Standard protocols include minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans). Compounds are tested in serial dilutions in liquid or solid media, with activity quantified by optical density or colony-forming unit (CFU) counts. Selectivity indices (SI = CC50/MIC) are calculated using cytotoxicity assays (e.g., mammalian cell lines like CHO) to prioritize compounds for advanced testing .

Q. How are pyrazine carboxamide ligands characterized for coordination chemistry studies?

  • Methodological Answer : Ligands are characterized via 1H^1H/13C^13C NMR, IR spectroscopy (to confirm amide C=O stretching at ~1650 cm1^{-1}), and mass spectrometry. For example, N-(quinolin-8-yl)pyrazine-2-carboxamide ligands show distinct proton signals for pyrazine and quinoline moieties in 1H^1H NMR and molecular ion peaks in HRMS . Single-crystal X-ray diffraction (SCXRD) resolves coordination geometries in metal complexes .

Advanced Research Questions

Q. How can discrepancies in MIC values for pyrazine carboxamides across studies be systematically addressed?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., bacterial inoculum size, media composition). To mitigate this:

  • Standardize protocols using CLSI guidelines.
  • Include positive controls (e.g., isoniazid for M. tuberculosis).
  • Validate results via time-kill kinetics or checkerboard assays for synergistic effects.
  • Cross-reference with cytotoxicity data to rule out false positives from compound aggregation or precipitation .

Q. What strategies optimize the synthetic yield of N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide when scaling reactions?

  • Methodological Answer : Key optimizations include:

  • Using microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Employing Pd-catalyzed cross-coupling for halogenated intermediates.
  • Screening solvents (e.g., THF vs. DMF) and catalysts (e.g., TPP vs. DMAP) to enhance coupling efficiency.
  • Monitoring intermediates via HPLC to minimize side products .

Q. How do computational studies inform the design of pyrazine carboxamide derivatives with improved target binding?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps to guide substituent placement. Molecular docking (e.g., AutoDock Vina) models interactions with targets like mycobacterial fatty acid synthase I. For example, 5-chloro substituents enhance hydrophobic interactions with enzyme active sites, as validated by MIC and molecular dynamics simulations .

Q. What analytical challenges arise in characterizing pyrazine carboxamide metal complexes, and how are they resolved?

  • Methodological Answer : Challenges include:

  • Paramagnetic broadening in NMR : Addressed using Evans method or EPR spectroscopy for oxidation state determination.
  • Low solubility : Derivatize with hydrophilic groups (e.g., –OH) or use DMSO-d6 as solvent.
  • Polynuclear complex formation : Controlled via stoichiometric ligand-to-metal ratios (e.g., 2:1 for Ru(II) complexes) and confirmed by ESI-MS .

Q. How does structural modification of the pyrazine core impact antitubercular activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., –Cl at position 5) enhances activity against M. tuberculosis by improving membrane permeability and target affinity. Conversely, bulky substituents (e.g., trifluoromethyl) reduce activity due to steric hindrance. Structure-activity relationship (SAR) studies show that meta-substituted phenyl rings optimize MIC values (1.56–6.25 µg/mL) while maintaining low cytotoxicity (SI > 10) .

Q. What mechanistic insights explain the role of pyrazine carboxamides in coordination-driven self-assembly?

  • Methodological Answer : Ortho-linked pyrazine ligands (e.g., oxacalix[2]benzene[2]pyrazine) form discrete molecular cages with Ag(I) via directional N–Ag–N bonds. SCXRD reveals tetrahedral (Ag(I)) or square-planar (Ru(II)) geometries, with cavity sizes accommodating guest molecules (e.g., acetonitrile). Thermodynamic stability is assessed via UV-Vis titration and DFT calculations .

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